molecular formula C22H15ClN2OS B10897406 [2-(5-chlorothiophen-2-yl)quinolin-4-yl](2,3-dihydro-1H-indol-1-yl)methanone

[2-(5-chlorothiophen-2-yl)quinolin-4-yl](2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10897406
M. Wt: 390.9 g/mol
InChI Key: CLXQWYVWDDMJSC-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a chlorothiophene and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The starting materials often include 5-chlorothiophene, quinoline derivatives, and indole. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Substitution with Chlorothiophene: The quinoline core is then subjected to electrophilic aromatic substitution to introduce the chlorothiophene group.

    Attachment of the Indole Moiety: This step may involve nucleophilic substitution or coupling reactions to attach the indole group to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or indole rings.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: The compound may be explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The chlorothiophene group may further modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone: can be compared with other quinoline-indole derivatives, such as:

Uniqueness

The presence of the chlorothiophene group in 2-(5-chlorothiophen-2-yl)quinolin-4-ylmethanone imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

Molecular Formula

C22H15ClN2OS

Molecular Weight

390.9 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C22H15ClN2OS/c23-21-10-9-20(27-21)18-13-16(15-6-2-3-7-17(15)24-18)22(26)25-12-11-14-5-1-4-8-19(14)25/h1-10,13H,11-12H2

InChI Key

CLXQWYVWDDMJSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl

Origin of Product

United States

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